Cas no 3566-56-1 (2-hydroxypent-3-enoic acid)

2-hydroxypent-3-enoic acid structure
2-hydroxypent-3-enoic acid structure
Product Name:2-hydroxypent-3-enoic acid
CAS No:3566-56-1
Molecular Formula:C5H8O3
Molecular Weight:116.115
CID:2823611
PubChem ID:13536808

2-hydroxypent-3-enoic acid Properties

Names and Identifiers

    • 2-hydroxypent-3-enoic acid
    • 3566-56-1
    • 78119-42-3
    • 2-Hydroxypent-3-enoicacid
    • 3-Pentenoic acid, 2-hydroxy-
    • EN300-300217
    • rac-(E)-2-hydroxy-3-pentenoic acid
    • 2-Hydroxypent-3-enoic acid
    • SCHEMBL4631946
    • DTXCID20656947
    • 870-325-8
    • AKOS006378594
    • (E)-2-hydroxypent-3-enoic acid
    • DTXSID80706199
    • InChIKey: CISWUHBXRKFIDA-NSCUHMNNSA-N
    • Inchi: InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-4,6H,1H3,(H,7,8)/b3-2+

Computed Properties

  • Exact Mass: 116.047344113g/mol
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 116.047344113g/mol
  • Heavy Atom Count: 8
  • Complexity: 106
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0.2
  • Topological Polar Surface Area: 57.5Ų

2-hydroxypent-3-enoic acid Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P01HY3K-50mg
3-Pentenoic acid, 2-hydroxy-
3566-56-1 95%
50mg
$354.00 2024-05-04
Aaron
AR01HYBW-50mg
3-Pentenoic acid, 2-hydroxy-
3566-56-1 95%
50mg
$362.00 2025-02-14
Enamine
EN300-300217-1.0g
2-hydroxypent-3-enoic acid
3566-56-1 95%
1g
$0.0

2-hydroxypent-3-enoic acid Related Literature

  • 1. Alkenylation with lithium alkenyls. Part IX. Synthesis of dimethylbutadienecarboxylic acids
    E. A. Braude,E. A. Evans J. Chem. Soc. 1955 3324
  • 2. 624. Anionotropic systems. Part III. The synthesis and rearrangement of 3-hydroxy-3: 5-dimethylhex-4-en-2-one
    E. A. Braude,C. J. Timmons J. Chem. Soc. 1953 3131
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